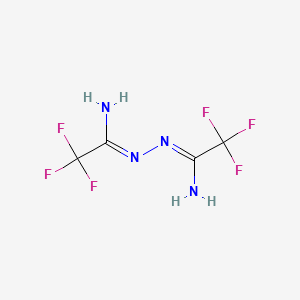
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H34KNO6P2. It is known for its unique structure, which includes a dodecyl group attached to a bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form an imine intermediate, which then reacts with phosphorous acid to form the bisphosphonate structure. The reaction conditions usually involve heating the reactants in an aqueous solution under controlled pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and crystallized to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological macromolecules. The bisphosphonate moiety binds strongly to metal ions, forming stable complexes. In biological systems, it inhibits enzymes involved in bone resorption by binding to the active sites and preventing substrate access. This mechanism is similar to other bisphosphonates used in osteoporosis therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((decylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its longer dodecyl chain, which imparts different solubility and interaction properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in detergents and surfactants.
Propriétés
Numéro CAS |
94230-67-8 |
|---|---|
Formule moléculaire |
C14H31K2NO6P2 |
Poids moléculaire |
449.54 g/mol |
Nom IUPAC |
dipotassium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2 |
Clé InChI |
YDKVFTAAWODGHT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



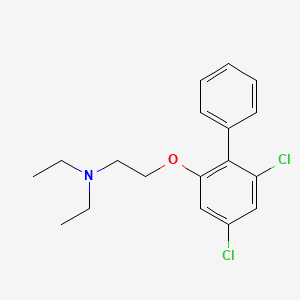
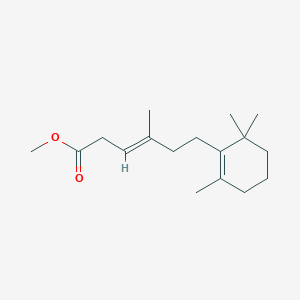



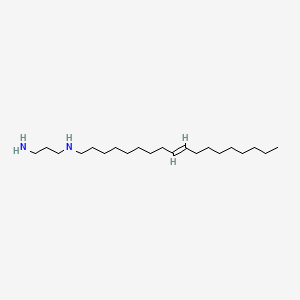
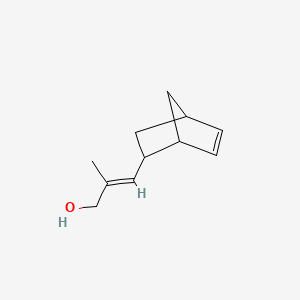
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)

![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
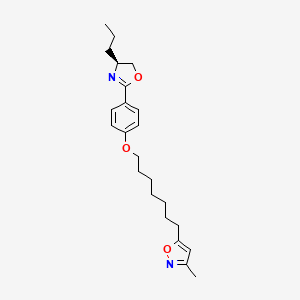
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
